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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluorophenol

Cat. No.: B1304671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dibromo-6-fluorophenol (C₆H₃Br₂FO), a halogenated phenol of interest in various chemical

and pharmaceutical research domains. Due to the limited availability of experimentally derived

public data for this specific compound, this guide presents a combination of available

experimental data and predicted spectroscopic information based on the analysis of structurally

similar compounds and established spectroscopic principles.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2,4-
Dibromo-6-fluorophenol.

Table 1: Infrared (IR) Spectroscopy Data

Spectral Range Instrument Technique Source

Mid-IR
Bruker Tensor 27 FT-

IR
Melt (Liquid)

Bio-Rad Laboratories,

Inc.[1]

Table 2: Predicted ¹H NMR Spectral Data
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Disclaimer: The following ¹H NMR data is predicted based on the analysis of similar

halogenated phenols and general principles of NMR spectroscopy. Experimental verification is

recommended.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.6 - 7.8 d ~2.5 H-3

7.3 - 7.5 d ~2.5 H-5

5.5 - 6.5 s (broad) - -OH

Table 3: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted based on the analysis of similar

halogenated phenols and general principles of NMR spectroscopy. Experimental verification is

recommended.

Chemical Shift (δ) ppm Assignment

150 - 155 (d, ¹JCF ≈ 240-250 Hz) C-6

145 - 150 C-1

130 - 135 C-3

125 - 130 C-5

115 - 120 (d, ²JCF ≈ 20-25 Hz) C-2

110 - 115 C-4

Table 4: Predicted Mass Spectrometry (MS) Data

Disclaimer: The following mass spectrometry data is predicted based on the fragmentation

patterns of similar brominated and fluorinated phenols. The molecular weight is confirmed from

PubChem.[1]
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m/z Ratio Predicted Fragment Notes

268/270/272 [M]⁺

Molecular ion peak with

characteristic isotopic pattern

for two bromine atoms.

189/191 [M - Br]⁺ Loss of a bromine radical.

161/163 [M - Br - CO]⁺
Subsequent loss of carbon

monoxide.

110 [M - 2Br]⁺ Loss of both bromine atoms.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,4-Dibromo-6-
fluorophenol are not readily available in the public domain. However, the following general

protocols for the analysis of halogenated phenols are provided as a guide for researchers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dibromo-6-fluorophenol in a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. The

choice of solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Employ a relaxation delay appropriate for quaternary carbons if present.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

Neat Solid (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Instrumentation: A benchtop FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve a small amount of 2,4-Dibromo-6-fluorophenol in a volatile

organic solvent (e.g., dichloromethane or hexane). The concentration should be optimized

for the instrument's sensitivity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a

quadrupole or ion trap analyzer).
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Gas Chromatography:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Injection: Split or splitless injection, depending on the sample concentration.

Temperature Program: An optimized temperature ramp to ensure good separation from

any impurities.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment

ions and enabling library matching.

Mass Range: Scan a mass range that includes the molecular ion and expected fragments

(e.g., m/z 50-350).

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a

conceptual signaling pathway for the characterization of an unknown phenol compound.
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General Workflow for Spectroscopic Analysis of a Phenol Sample
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Caption: General workflow for the spectroscopic analysis of a phenol sample.
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Conceptual Pathway for Phenol Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1304671#spectroscopic-data-for-2-4-dibromo-6-
fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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